molecular formula C23H20BrNO3 B2777243 (E)-1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-4-styrylpyridin-1-ium bromide CAS No. 351859-59-1

(E)-1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-4-styrylpyridin-1-ium bromide

Cat. No. B2777243
CAS RN: 351859-59-1
M. Wt: 438.321
InChI Key: ZRJVMJROYYLVHQ-UHDJGPCESA-M
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Description

The compound you mentioned contains a dioxin ring, which is a type of heterocyclic organic compound consisting of two oxygen atoms linked by a carbon-carbon bond . Dioxins are often associated with industrial processes and are considered environmental pollutants .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Dioxins, for example, are known to be toxic and can cause a variety of health problems .

Safety and Hazards

Dioxins are considered environmental pollutants and are known to be toxic . They can accumulate in the food chain and cause a variety of health problems .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(E)-2-phenylethenyl]pyridin-1-ium-1-yl]ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20NO3.BrH/c25-21(20-8-9-22-23(16-20)27-15-14-26-22)17-24-12-10-19(11-13-24)7-6-18-4-2-1-3-5-18;/h1-13,16H,14-15,17H2;1H/q+1;/p-1/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJVMJROYYLVHQ-UHDJGPCESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C[N+]3=CC=C(C=C3)C=CC4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C[N+]3=CC=C(C=C3)/C=C/C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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